Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate
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Overview
Description
Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidinecarboxylates. It is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate group. The compound also features a chlorophenyl group, which is a benzene ring substituted with a chlorine atom, and an ethyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate typically involves the reaction of 4-chlorobenzylamine with ethyl piperidine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted piperidinecarboxylates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs for neurological and psychiatric disorders.
Mechanism of Action
The mechanism of action of Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological conditions .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(4-methylphenyl)methylamino]piperidine-1-carboxylate
- Ethyl 4-[(4-fluorophenyl)methylamino]piperidine-1-carboxylate
- Ethyl 4-[(4-bromophenyl)methylamino]piperidine-1-carboxylate
Uniqueness
Ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 4-[(4-chlorophenyl)methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c1-2-20-15(19)18-9-7-14(8-10-18)17-11-12-3-5-13(16)6-4-12/h3-6,14,17H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGYWSQRMRRHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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